molecular formula C75H124N14O16 B126847 Kahalalide F CAS No. 149204-42-2

Kahalalide F

Cat. No.: B126847
CAS No.: 149204-42-2
M. Wt: 1477.9 g/mol
InChI Key: RCGXNDQKCXNWLO-YUHQQKLOSA-N
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Preparation Methods

The synthesis of P-276-00 involves several steps, including the formation of key intermediates and their subsequent reactions. One of the synthetic routes involves the reaction of 1-methyl-4-piperidinone with acetic acid saturated with anhydrous hydrogen chloride gas to yield an intermediate compound . This intermediate undergoes Friedel-Craft acylation with acetic anhydride and boron trifluoride etherate, followed by treatment under basic conditions in dichloromethane to afford the final product . Industrial production methods for P-276-00 are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

Hydrolysis of the Lactone Ring

Kahalalide F contains a macrocyclic lactone ring critical for its bioactivity. This ring undergoes pH-dependent hydrolysis to form its linear counterpart, kahalalide G :

Condition Half-Life (t₁/₂) Primary Product Secondary Products Source
pH 0, 80°C1.1 hoursKahalalide GMultiple undefined byproducts
pH 1, 80°C20.0 hoursKahalalide GTrace intermediates
pH 7, 80°C8.6 hoursKahalalide GNone detected
pH 11, 26°C1.7 hoursKahalalide GNone detected

The reaction proceeds via nucleophilic attack on the lactone carbonyl, with acidic conditions accelerating degradation. At pH ≤ 1, additional byproducts form due to side-chain modifications, while neutral/basic conditions yield only kahalalide G .

pH-Dependent Degradation Pathways

Degradation studies reveal stability challenges in aqueous environments:

Parameter Observation Implications Source
Solubility in waterLimited solubility (≤2 mM)Aggregation observed, complicating NMR studies
Aging in aqueous solutionsTime-dependent resonance broadening (amide signals)Suggests oligomerization or micelle formation
TFE (20% v/v) additionInduces fibril-like structuresEnhanced correlation time in NMR

Notably, trifluoroethanol (TFE) promotes supramolecular organization into toroidal nanostructures (~20 nm diameter), as confirmed by cryo-TEM .

Stereochemical Influence on Reactivity

The stereochemistry of Val⁴ and Val⁵ residues dictates both stability and bioactivity:

Diastereomer Val⁴ Configuration Val⁵ Configuration Cytotoxic Activity Structural Stability Source
Natural this compoundLDIC₅₀: 0.07–0.28 µMHigh
Synthetic variant ADLIC₅₀: >3 µMReduced
Synthetic variant BDDIC₅₀: 1.6–3.1 µMModerate

Synthetic analogs with altered configurations show reduced activity, confirming stereochemistry's role in maintaining the bioactive conformation .

Metabolic Stability

In vitro metabolism studies demonstrate exceptional resistance to enzymatic modification:

Enzyme System Observed Reaction Result Source
Human liver microsomesOxidationNo detectable metabolites
Human plasmaEster hydrolysisUndetectable kahalalide G formation
UDP-glucuronosyltransferaseGlucuronidationNo conjugation products

The depsipeptide backbone and macrocyclic structure confer resistance to metabolic breakdown, suggesting hepatic clearance plays a minor role .

Synthetic Modifications

Total synthesis efforts have elucidated structure-activity relationships:

  • Lactone ring : Essential for lysosome-targeting activity; linear analogs lose potency .

  • Fatty acid side chain : Hydroxylation at C5 of 5-methylhexanoic acid enhances membrane interaction .

  • D-amino acids : Critical for protease resistance; substitution with L-isomers accelerates degradation .

Biological Activity

Kahalalide F (KF) is a cyclic depsipeptide derived from the marine mollusk Elysia rufescens and the green alga Bryopsis sp. It has garnered attention for its potent biological activities, particularly in the field of oncology. This article explores the biological activity of this compound, focusing on its mechanisms, clinical applications, and research findings.

This compound exhibits a multifaceted mechanism of action primarily targeting cellular membranes and organelles. Key points include:

  • Lysosomal Targeting : KF selectively induces cytotoxicity by disrupting lysosomal integrity, leading to cell death through mechanisms independent of caspase activation . This disruption results in mitochondrial membrane potential loss and severe cytoplasmic alterations, including swelling and vacuolization.
  • Cell Cycle Arrest : In vitro studies indicate that KF induces cell cycle arrest in the G0-G1 phase across various tumor cell lines, with IC50 values around 1 μmol/L . This effect is particularly noted in prostate, cervical, colon, and non-small cell lung cancer cells.
  • Signal Transduction Inhibition : KF inhibits key signaling pathways associated with tumor growth. It has been shown to block the activity of Her2/neu and epidermal growth factor receptors while also affecting the PI3K/Akt signaling pathway. Specifically, KF treatment decreases phosphorylated Akt levels, which are crucial for cell survival and proliferation .

Preclinical Findings

This compound has demonstrated significant antitumor activity in various preclinical models:

  • In Vitro : KF showed strong cytotoxic effects against several solid tumor cell lines, including breast (MCF7), colon (CACO-2), and prostate (PC-3) cancer cells. Notably, it was effective against multidrug-resistant cell lines .
  • In Vivo : Animal studies revealed that doses of KF administered intraperitoneally resulted in notable treatment-to-control ratios against human tumor xenografts. For instance:
    • Prostate cancer: 15% treatment-to-control ratio
    • Non-small cell lung cancer: 37%
    • Colon cancer: 41-47% .

Clinical Trials

This compound has progressed through multiple phases of clinical trials:

  • Phase I Trials : A dose-escalation study evaluated safety and pharmacokinetics in patients with advanced solid tumors. The maximum tolerated dose was determined to be 800 μg/m², with a recommended dose for subsequent phases set at 650 μg/m². Some patients experienced stable disease for up to 12.7 months .
  • Phase II Trials : Further studies have assessed KF's efficacy in treating advanced melanoma, hepatocellular carcinoma, and non-small cell lung cancer. Results indicated a favorable tolerability profile with no serious adverse events reported . Positive responses were observed in several patients.

Toxicity Profile

While this compound exhibits promising therapeutic effects, it is essential to consider its toxicity profile:

  • Dose-Limiting Toxicities : The primary toxicities observed include transient increases in liver transaminases (grade 3/4), which are asymptomatic and manageable with appropriate dosage adjustments. Other noted toxicities include renal tubular effects and central nervous system neurotoxicity .

Summary of Biological Activity

The following table summarizes the biological activity of this compound across various parameters:

Parameter Details
Source Marine mollusk Elysia rufescens
Mechanism of Action Lysosomal disruption, mitochondrial membrane potential loss
Cell Cycle Arrest G0-G1 phase arrest in multiple tumor types
Key Pathways Affected Her2/neu inhibition, PI3K/Akt signaling pathway modulation
Preclinical Efficacy Effective against various solid tumors; notable activity against resistant lines
Phase I MTD 800 μg/m²; recommended dose for Phase II: 650 μg/m²
Toxicity Profile Liver toxicity (transaminase elevation), renal and CNS effects

Properties

IUPAC Name

(2R)-N-[(2S)-5-amino-1-[[(2R,3S)-1-[[(3S,6Z,9S,12R,15R,18R,19R)-9-benzyl-15-[(2S)-butan-2-yl]-6-ethylidene-19-methyl-2,5,8,11,14,17-hexaoxo-3,12-di(propan-2-yl)-1-oxa-4,7,10,13,16-pentazacyclononadec-18-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]-1-[(2R)-2-[[(2S)-2-[[(2S,3R)-3-hydroxy-2-[[(2R)-3-methyl-2-(5-methylhexanoylamino)butanoyl]amino]butanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C75H124N14O16/c1-20-44(16)59(71(100)88-62-47(19)105-75(104)58(43(14)15)84-63(92)49(22-3)77-65(94)51(37-48-30-24-23-25-31-48)79-67(96)55(40(8)9)81-70(99)60(45(17)21-2)86-73(62)102)85-64(93)50(32-27-35-76)78-66(95)52-33-28-36-89(52)74(103)57(42(12)13)83-69(98)56(41(10)11)82-72(101)61(46(18)90)87-68(97)54(39(6)7)80-53(91)34-26-29-38(4)5/h22-25,30-31,38-47,50-52,54-62,90H,20-21,26-29,32-37,76H2,1-19H3,(H,77,94)(H,78,95)(H,79,96)(H,80,91)(H,81,99)(H,82,101)(H,83,98)(H,84,92)(H,85,93)(H,86,102)(H,87,97)(H,88,100)/b49-22-/t44-,45-,46+,47+,50-,51-,52+,54+,55+,56-,57+,58-,59+,60+,61-,62+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCGXNDQKCXNWLO-YUHQQKLOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(=CC)C(=O)NC(C(=O)OC(C(C(=O)N1)NC(=O)C(C(C)CC)NC(=O)C(CCCN)NC(=O)C2CCCN2C(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)CCCC(C)C)C)C(C)C)CC3=CC=CC=C3)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H]1C(=O)N[C@@H](C(=O)N[C@H](C(=O)N/C(=C\C)/C(=O)N[C@H](C(=O)O[C@@H]([C@H](C(=O)N1)NC(=O)[C@@H]([C@@H](C)CC)NC(=O)[C@H](CCCN)NC(=O)[C@H]2CCCN2C(=O)[C@@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@@H](C(C)C)NC(=O)CCCC(C)C)C)C(C)C)CC3=CC=CC=C3)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C75H124N14O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301031233
Record name Kahalalide F
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301031233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1477.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149204-42-2
Record name Kahalalide F
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149204422
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Kahalalide F
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301031233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name KAHALALIDE F
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BQD6E2ZXEA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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